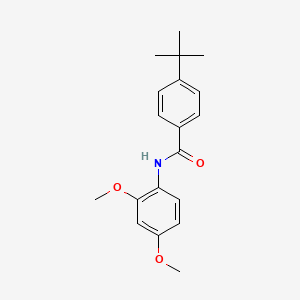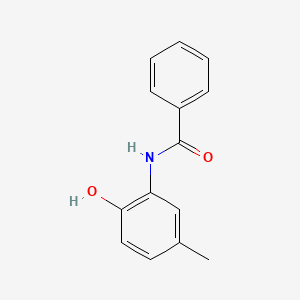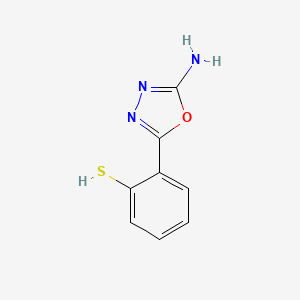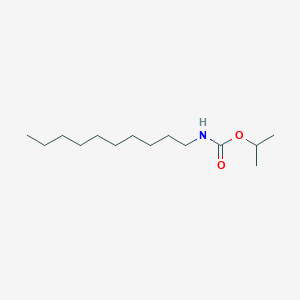
N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-decyl-oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-decyl-oxalamide: is a complex organic compound that features a unique combination of adamantane, thiazole, and oxalamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-decyl-oxalamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Attachment of the Adamantane Group: The adamantane moiety is introduced via a nucleophilic substitution reaction, where an adamantyl halide reacts with the thiazole derivative.
Formation of the Oxalamide Linkage: The final step involves the reaction of the thiazole-adamantane intermediate with decylamine and oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which may reduce the oxalamide linkage to form amines.
Substitution: The adamantane and thiazole moieties can participate in various substitution reactions, such as halogenation or alkylation, using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: Due to its unique structure, it can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its robust chemical structure.
Electronics: Its incorporation into electronic materials can improve their stability and performance.
Mécanisme D'action
The mechanism by which N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-decyl-oxalamide exerts its effects is largely dependent on its interaction with molecular targets. The adamantane moiety provides rigidity and hydrophobicity, which can enhance binding to hydrophobic pockets in proteins. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound-protein complex. The oxalamide linkage may act as a flexible spacer, allowing the compound to adopt the optimal conformation for binding.
Comparaison Avec Des Composés Similaires
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pyridin-2-ylmethyl-oxalamide
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-isobutyl-oxalamide
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-phenethyl-oxalamide
Comparison:
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pyridin-2-ylmethyl-oxalamide: This compound features a pyridine ring instead of a decyl chain, which may enhance its solubility in polar solvents and its ability to form coordination complexes with metals .
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-isobutyl-oxalamide: The isobutyl group provides a more compact structure compared to the decyl chain, potentially affecting the compound’s hydrophobicity and steric interactions .
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-phenethyl-oxalamide: The phenethyl group introduces aromaticity, which can enhance π-π stacking interactions and potentially improve binding affinity to aromatic residues in proteins .
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-decyl-oxalamide stands out due to its long hydrophobic decyl chain, which can significantly influence its solubility, membrane permeability, and interaction with hydrophobic regions of biomolecules.
Propriétés
Formule moléculaire |
C25H39N3O2S |
|---|---|
Poids moléculaire |
445.7 g/mol |
Nom IUPAC |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-decyloxamide |
InChI |
InChI=1S/C25H39N3O2S/c1-2-3-4-5-6-7-8-9-10-26-22(29)23(30)28-24-27-21(17-31-24)25-14-18-11-19(15-25)13-20(12-18)16-25/h17-20H,2-16H2,1H3,(H,26,29)(H,27,28,30) |
Clé InChI |
WDZSLALZWSXTBV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Bromo-2-(4-bromophenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11993553.png)

![(5E)-3-benzyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-thiazolidin-4-one](/img/structure/B11993572.png)
![[2-(4-Bromo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B11993573.png)
![Butyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11993578.png)


![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide](/img/structure/B11993600.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11993613.png)


![(R)-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N',N''-nickel(II)](/img/structure/B11993641.png)
